![molecular formula C10H11N5 B14310553 {1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide CAS No. 111988-56-8](/img/structure/B14310553.png)
{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide is a compound that features a pyridine ring attached to an imidazole ring, with a cyanamide group
Preparation Methods
The synthesis of {1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide can be achieved through several synthetic routes. One common method involves the reaction of pyridine-4-carbaldehyde with 2-cyanoguanidine in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions typically include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The cyanamide group can undergo nucleophilic substitution reactions with various nucleophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of {1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide can be compared with other similar compounds, such as:
Pyrrolidines: These compounds have a similar ring structure and are used in medicinal chemistry for their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
111988-56-8 |
|---|---|
Molecular Formula |
C10H11N5 |
Molecular Weight |
201.23 g/mol |
IUPAC Name |
[1-(pyridin-4-ylmethyl)-4,5-dihydroimidazol-2-yl]cyanamide |
InChI |
InChI=1S/C10H11N5/c11-8-14-10-13-5-6-15(10)7-9-1-3-12-4-2-9/h1-4H,5-7H2,(H,13,14) |
InChI Key |
VQFNRGYRPXDYQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=N1)NC#N)CC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


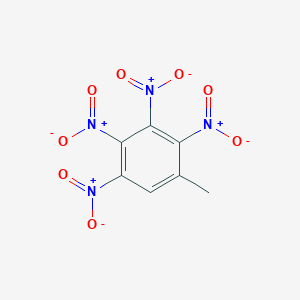
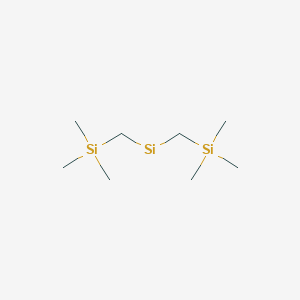


![Naphtho[2,1-b]thiophene-2-thiol](/img/structure/B14310502.png)
![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)
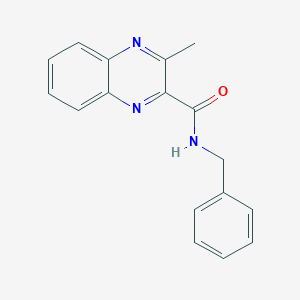

![Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14310519.png)
![9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14310525.png)
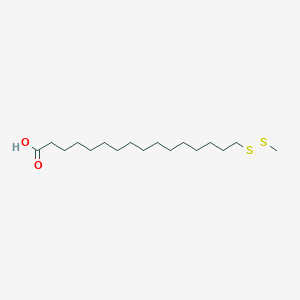
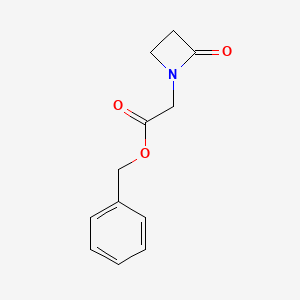

![4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14310536.png)
